molecular formula C18H27ClFNO4 B8549480 (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride

(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride

Cat. No. B8549480
M. Wt: 375.9 g/mol
InChI Key: WJDKGRLMNSHPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride is a useful research compound. Its molecular formula is C18H27ClFNO4 and its molecular weight is 375.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H27ClFNO4

Molecular Weight

375.9 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-1-morpholin-2-yl-1-(oxan-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H

InChI Key

WJDKGRLMNSHPON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 6 L Parr bottle is loaded with 51b (1021 g), i-propanol (3630 mL) and water (639 mL). After purging with N2, 5% Pd—C 52% wet is added (105.6 g) and the mixture is then pressurized with hydrogen (50 psi). The reaction mixture is shaken for 9 h 30 mins, then the mixture is filtered on a Hyflo Super Cel® pad (100 g) pre-imbibed with 80/20 i-propanol/water (500 mL). The catalyst is rinsed with a 80:20: i-propanol:water mixture (500 mL). The solvents are stripped off then i-propanol is added (2000 mL) to be partially removed again. Then i-propanol is re-added (1400 mL) and the heterogeneous mixture is concentrated to provide an off-white solid To this crude alcohol 52b is added i-propanol (4474 mL) and the mixture is heated to reflux until a homogeneous solution is formed. Then, the mixture is cooled slowly and the crystallization starts at 60° C. The powder is filtered at room temperature, rinsed with i-propanol (2×350 mL) and dried under reduced pressure at 40° C. to give highly pure compound 52b with 80% recovery yield (98.4% de, 99.2% ee).
Name
51b
Quantity
1021 g
Type
reactant
Reaction Step One
Name
Quantity
639 mL
Type
reactant
Reaction Step Two
Quantity
4474 mL
Type
solvent
Reaction Step Three
Quantity
3630 mL
Type
solvent
Reaction Step Four

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